molecular formula C17H29Cl2N3O2S B12708717 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-hydroxy-3-((2-thienylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride CAS No. 93798-90-4

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-hydroxy-3-((2-thienylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride

Cat. No.: B12708717
CAS No.: 93798-90-4
M. Wt: 410.4 g/mol
InChI Key: YKVTWEAYAVWLKS-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-hydroxy-3-((2-thienylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the pyrrole ring, functionalization of the carboxamide group, and the introduction of the thienylmethyl and hydroxypropyl groups. Common reagents might include thienylmethyl halides, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group.

    Reduction: Reduction reactions could target the carboxamide group or other functional groups.

    Substitution: Substitution reactions might occur at the pyrrole ring or the thienylmethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biology, it might be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve interactions with molecular targets such as enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole-2-carboxamide
  • 2,5-Dihydro-1H-pyrrole-3-carboxamide
  • N-(2-Hydroxy-3-aminopropyl)-2,5-dihydro-1H-pyrrole-3-carboxamide

Uniqueness

This compound’s uniqueness might lie in its specific combination of functional groups, which could confer unique chemical reactivity or biological activity compared to similar compounds.

Properties

CAS No.

93798-90-4

Molecular Formula

C17H29Cl2N3O2S

Molecular Weight

410.4 g/mol

IUPAC Name

N-[2-hydroxy-3-(thiophen-2-ylmethylamino)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride

InChI

InChI=1S/C17H27N3O2S.2ClH/c1-16(2)8-14(17(3,4)20-16)15(22)19-10-12(21)9-18-11-13-6-5-7-23-13;;/h5-8,12,18,20-21H,9-11H2,1-4H3,(H,19,22);2*1H

InChI Key

YKVTWEAYAVWLKS-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCC(CNCC2=CC=CS2)O)C.Cl.Cl

Origin of Product

United States

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